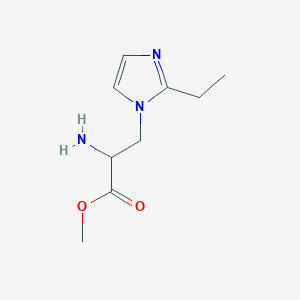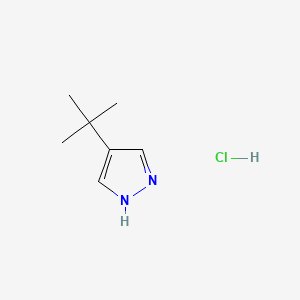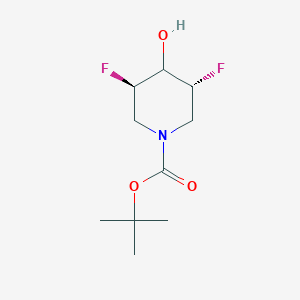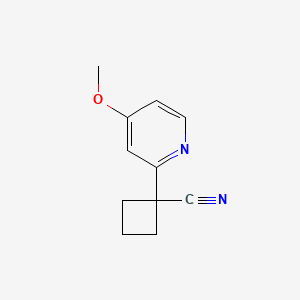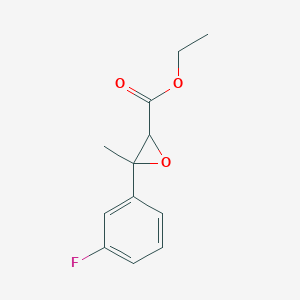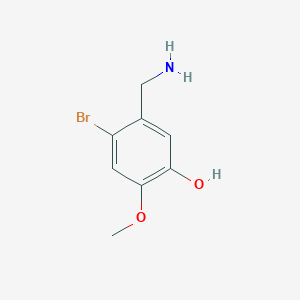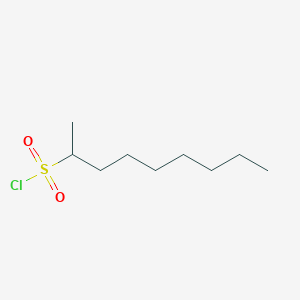
Nonane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane-2-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO2S. It belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonane-2-sulfonyl chloride can be synthesized through the oxidation of nonane-2-thiol using reagents such as hydrogen peroxide (H2O2) in the presence of thionyl chloride (SOCl2) or zirconium tetrachloride (ZrCl4) . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize nonane-2-thiol to the corresponding sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the direct chlorination of nonane-2-sulfonic acid using chlorosulfonic acid (HSO3Cl) . This method is advantageous due to the solubility of sulfonyl chlorides in organic solvents, which facilitates their separation from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Nonane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to nonane-2-thiol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) are commonly used under mild conditions to form sulfonamides.
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Scientific Research Applications
Nonane-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfonamides and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonane-2-sulfonyl chloride involves the formation of a sulfonyl group (SO2) that can react with nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols . This reactivity is due to the presence of the electron-withdrawing sulfonyl group, which increases the electrophilicity of the sulfur atom .
Comparison with Similar Compounds
Nonane-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and toluenesulfonyl chloride . While all these compounds share similar reactivity due to the presence of the sulfonyl group, this compound is unique in its longer carbon chain, which can influence its solubility and reactivity in organic solvents .
List of Similar Compounds
Properties
Molecular Formula |
C9H19ClO2S |
|---|---|
Molecular Weight |
226.76 g/mol |
IUPAC Name |
nonane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3 |
InChI Key |
RYZGWYPDPNOYQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


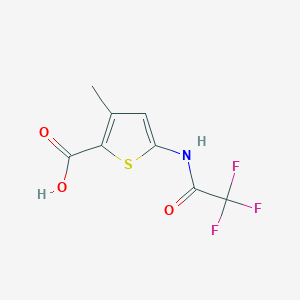
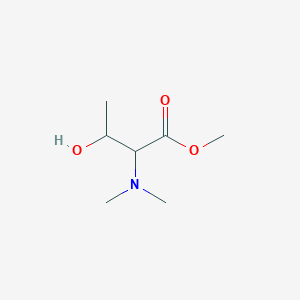
![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
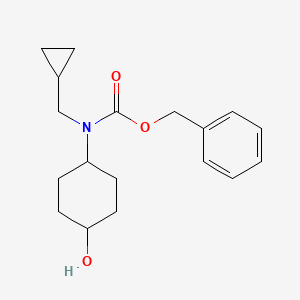
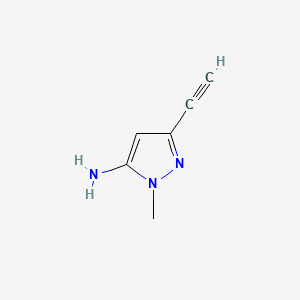
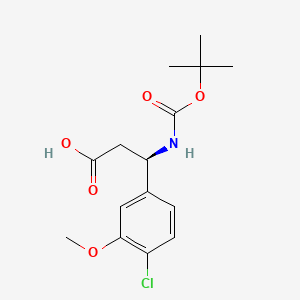
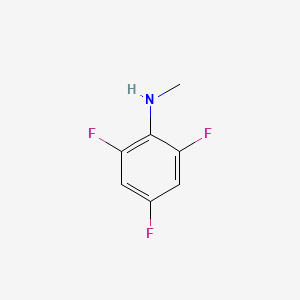
![4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)
